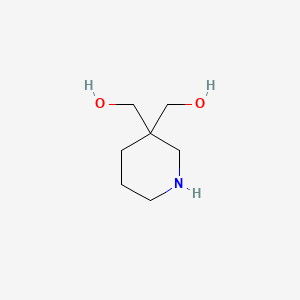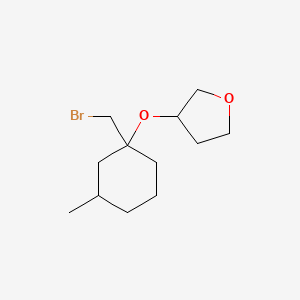
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring and a propenol side chain at the 3-position of the ring. The (e)-configuration indicates the trans arrangement of the substituents around the double bond in the propenol side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with propenal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond in the propenol side chain can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; amines for amination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the propenol side chain allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(e)-3-(1-Methyl-1h-pyrrol-2-yl)prop-2-en-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The hydroxyl group allows for hydrogen bonding, increasing the compound’s solubility in water and its ability to interact with biological targets.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(E)-3-(1-methylpyrrol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO/c1-9-6-2-4-8(9)5-3-7-10/h2-6,10H,7H2,1H3/b5-3+ |
InChIキー |
AFSMIOYOCZXJOD-HWKANZROSA-N |
異性体SMILES |
CN1C=CC=C1/C=C/CO |
正規SMILES |
CN1C=CC=C1C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)







![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
